molecular formula C14H19N3OS2 B12126207 1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one

1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one

Cat. No.: B12126207
M. Wt: 309.5 g/mol
InChI Key: KRMNHFAQKSLPQW-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including the introduction of the triazole and thiophene moieties. Specific synthetic routes would depend on the desired regiochemistry and functional groups.

      Reaction Conditions: These can vary based on the synthetic strategy, but common conditions include refluxing, inert atmospheres, and the use of appropriate catalysts.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it could react with oxidizing agents (e.g., KMnO₄) or undergo nucleophilic substitution reactions.

      Major Products: These would depend on the specific reaction, but potential products might include derivatives with modified triazole or thiophene substituents.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C14H19N3OS2

    Molecular Weight

    309.5 g/mol

    IUPAC Name

    1-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one

    InChI

    InChI=1S/C14H19N3OS2/c1-5-17-12(10-7-6-8-19-10)15-16-13(17)20-9-11(18)14(2,3)4/h6-8H,5,9H2,1-4H3

    InChI Key

    KRMNHFAQKSLPQW-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=CC=CS2

    Origin of Product

    United States

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